molecular formula C21H29N3O2 B609610 NMS-P515 CAS No. 1262395-13-0

NMS-P515

Numéro de catalogue: B609610
Numéro CAS: 1262395-13-0
Poids moléculaire: 355.482
Clé InChI: OYGLTKXMFGWXJT-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NMS-P515 is a potent and stereospecific inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in the signaling and repair of DNA single-strand breaks. This compound has shown significant potential in oncology, particularly in the treatment of various cancers such as ovarian, breast, and prostate tumors .

Analyse Des Réactions Chimiques

Biochemical Reactivity and Selectivity

NMS-P515 exhibits potent and selective PARP-1 inhibition :

Assay Type PARP-1 PARP-2 PARP-3 TNKS-1
FP (K<sub>D</sub>, μM)<0.03>10>10>10
SPR (K<sub>d</sub>, μM)0.016
Cellular (IC<sub>50</sub>, μM)0.027

Its (S)-enantiomer engages PARP-1 via:

  • Hydrogen bonds with Gly863 and Ser904.

  • π–π stacking with Tyr907 .
    The (R)-enantiomer showed 110-fold weaker binding (K<sub>d</sub> = 1.76 μM) .

Stability and Stereochemical Integrity

This compound retained enantiopurity under diverse conditions :

  • pH Stability : No racemization after 24 h at pH 1.5–10.

  • Plasma Stability : No degradation in human plasma at 37°C for 24 h.

  • In Vivo Stability : Mice dosed with this compound (100 mg/kg) showed no (R)-13 formation in blood after 45 min .

Pharmacokinetic Reactivity

Comparative PK profiles of this compound and racemic (±)-13 revealed :

Parameter (±)-13 (10 mg/kg)This compound (10 mg/kg)
C<sub>max</sub> (μM)2.5 ± 0.41.4 ± 0.2
AUC<sub>∞</sub> (μM·h)13.5 ± 1.74.9 ± 0.1
Bioavailability100%78.3%

This compound displayed higher clearance (53.4 mL/min/kg vs. 32.6 mL/min/kg) and lower plasma exposure .

In Vivo Reactivity and Efficacy

This compound demonstrated dose-dependent antitumor activity :

  • Monotherapy : 48% tumor growth inhibition in Capan-1 xenografts (80 mg/kg/day, 12 days).

  • Combination with Temozolomide : 79% tumor growth inhibition (same dose) .
    No enantiomer interconversion was observed during these studies .

Applications De Recherche Scientifique

Biochemical and Cellular Activity

The biochemical and cellular efficacy of NMS-P515 has been extensively studied:

  • Biochemical Assays :
    • K_d (dissociation constant) : 0.016 µM for PARP-1.
    • IC50 (half maximal inhibitory concentration) : 0.027 µM in HeLa cells .

Table 1: Biochemical and Cellular Data

CompoundK_d (µM)IC50 (µM)Selectivity
This compound0.0160.027PARP-1
(R)-131.760.162Not selective

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties that support its development as a therapeutic agent:

  • Oral Bioavailability : 78%
  • Clearance : Lower than racemate (±)-13
  • Volume of Distribution : Nearly double that of racemate .

Table 2: Pharmacokinetic Data

ParameterThis compound(±)-13
Oral Bioavailability (%)78100
Clearance (mL/min/kg)HigherLower
Volume of Distribution (L/kg)HigherLower

In Vivo Efficacy Studies

This compound has demonstrated significant antitumor activity in preclinical models:

  • Study Design : Subcutaneously implanted Capan-1 pancreatic cancer xenografts (BRCA2-mutated).
  • Dosage : Administered orally at 80 mg/kg once daily for 12 days.
  • Results :
    • Maximal tumor growth inhibition observed: 48% with this compound alone.
    • Maximal tumor growth inhibition observed: 79% when combined with temozolomide .

Table 3: In Vivo Efficacy Results

TreatmentTumor Growth Inhibition (%)Body Weight Loss (%)
This compound486
This compound + Temozolomide7917

Case Study 1: Combination Therapy with Temozolomide

In a study involving BRCA2-mutated pancreatic cancer, this compound was administered alongside temozolomide. This combination therapy showed enhanced efficacy compared to either agent alone, highlighting the potential of this compound to improve treatment outcomes in patients with specific genetic backgrounds.

Case Study 2: Stereospecificity and Enantiomeric Analysis

Research has demonstrated that only the (S)-enantiomer of this compound is responsible for its potent inhibitory activity against PARP-1. The development and characterization of this compound involved chiral HPLC separation techniques to ensure enantiopurity, which is crucial for maximizing therapeutic efficacy and minimizing side effects .

Mécanisme D'action

NMS-P515 exerts its effects by potently and selectively inhibiting PARP-1. PARP-1 employs nicotinamide adenine dinucleotide (NAD+) to modify substrate proteins via the attachment of poly (ADP-ribose) chains. By inhibiting PARP-1, this compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with defective DNA repair mechanisms .

Comparaison Avec Des Composés Similaires

NMS-P515 is unique compared to other PARP-1 inhibitors due to its stereospecific inhibition and potent activity. Similar compounds include:

    Olaparib (Lynparza): Another PARP-1 inhibitor used in the treatment of ovarian and breast cancers.

    Rucaparib (Rubraca): A PARP-1 inhibitor used for the treatment of ovarian cancer.

    Niraparib (Zejula): A PARP-1 inhibitor used for the maintenance treatment of ovarian cancer.

    Talazoparib (Talzenna): A PARP-1 inhibitor used for the treatment of breast cancer

This compound stands out due to its high potency and stereospecific inhibition, making it a valuable tool in both research and therapeutic applications .

Propriétés

Numéro CAS

1262395-13-0

Formule moléculaire

C21H29N3O2

Poids moléculaire

355.482

Nom IUPAC

(S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxoisoindoline-4-carboxamide

InChI

InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1

Clé InChI

OYGLTKXMFGWXJT-AWEZNQCLSA-N

SMILES

O=C(C1=CC=CC([C@H](C)N2C3CCN(C4CCCCC4)CC3)=C1C2=O)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

NMS-P515;  NMS-P515;  NMS-P515; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NMS-P515
Reactant of Route 2
Reactant of Route 2
NMS-P515
Reactant of Route 3
NMS-P515
Reactant of Route 4
NMS-P515
Reactant of Route 5
NMS-P515
Reactant of Route 6
NMS-P515

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.